N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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Overview
Description
N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a methoxyphenyl group attached to the thiadiazole ring, which is further connected to a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides or hydrazine derivatives with carbon disulfide or other sulfur-containing reagents under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions or by coupling reactions using appropriate aryl halides and organometallic reagents.
Formation of the Cyclohexanecarboxamide Moiety: The cyclohexanecarboxamide group can be synthesized by reacting cyclohexanecarboxylic acid or its derivatives with amines or amides under appropriate conditions.
Industrial Production Methods
Industrial production of This compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce functional groups such as carbonyls or nitro groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the thiadiazole ring can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, organometallic reagents, and other nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes and as a potential therapeutic agent due to its biological activities.
Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.
Modulating Signal Transduction Pathways: Affecting pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide: can be compared with other thiadiazole derivatives, such as:
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide: Similar structure with a different position of the methoxy group.
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide: Similar structure with a methyl group instead of a methoxy group.
N-[5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide: Similar structure with a chlorine atom instead of a methoxy group.
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of This compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-21-13-9-5-8-12(10-13)15-18-19-16(22-15)17-14(20)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFPEDXZFZQAPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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